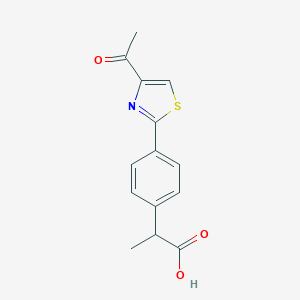
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a phenylpropanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings
作用機序
The mechanism of action of alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
類似化合物との比較
2-[4-(Thiazol-2-yl)phenyl]propanoic acid: Lacks the acetyl group but shares the thiazole and phenylpropanoic acid moieties.
4-(4-Acetylthiazol-2-yl)benzoic acid: Contains a benzoic acid moiety instead of phenylpropanoic acid.
Uniqueness: alpha-Methyl-4-(4-acetyl-2-thiazolyl)benzeneacetic acid is unique due to the presence of both the acetyl group and the phenylpropanoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications. The acetyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
CAS番号 |
132483-61-5 |
|---|---|
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
2-[4-(4-acetyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c1-8(14(17)18)10-3-5-11(6-4-10)13-15-12(7-19-13)9(2)16/h3-8H,1-2H3,(H,17,18) |
InChIキー |
XOWBMGHIENASJU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















